Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate
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Overview
Description
Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and specific catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Scientific Research Applications
Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Ethyl3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: This compound shares the trifluoromethoxy group but has a quinoline core instead of an indole core.
2-ethyl-3-hydroxy-6-methylpyridinium nitroxysuccinate: This compound has a similar hydroxyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10F3NO4 |
---|---|
Molecular Weight |
289.21 g/mol |
IUPAC Name |
ethyl 3-hydroxy-6-(trifluoromethoxy)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H10F3NO4/c1-2-19-11(18)9-10(17)7-4-3-6(5-8(7)16-9)20-12(13,14)15/h3-5,16-17H,2H2,1H3 |
InChI Key |
GZTLINARAYERJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)OC(F)(F)F)O |
Origin of Product |
United States |
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